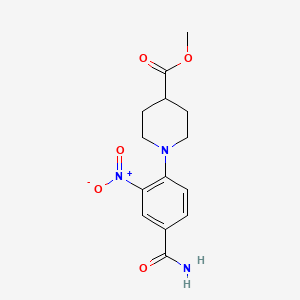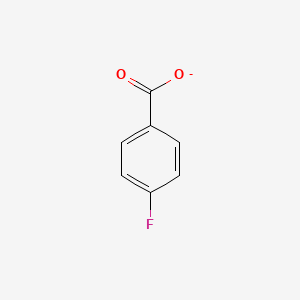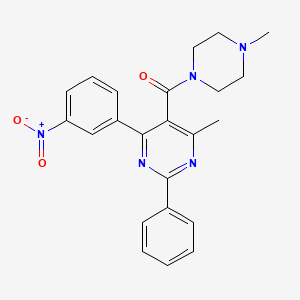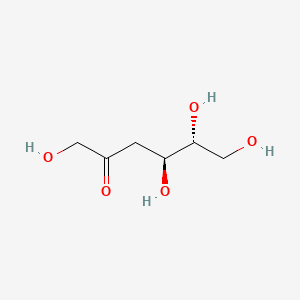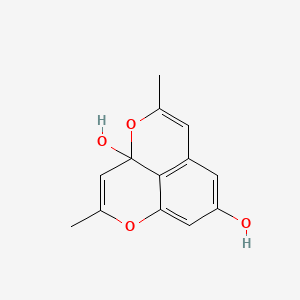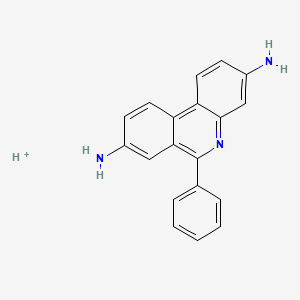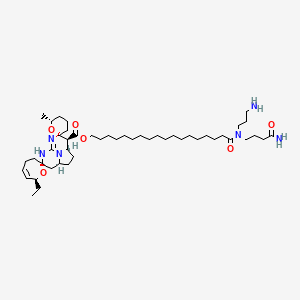
Crambescidin 826
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crambescidin 826 is an organic heteropentacyclic guanidine alkaloid isolated from maringe sponge Monanchora sp. It exhibits anti-HIV-1 and anti-HSV-1 activity. It has a role as an anti-HIV-1 agent, an anti-HSV-1 agent and a marine metabolite. It is a member of guanidines, an alkaloid, a carboxylic ester, a spiro compound, an organic heteropentacyclic compound, a primary amino compound and a monocarboxylic acid amide.
Wissenschaftliche Forschungsanwendungen
HIV-1 Fusion Inhibition
Crambescidin 826, a polycyclic guanidine alkaloid from the marine sponge Monanchora sp., has shown potential in inhibiting HIV-1 fusion. This compound, alongside other related alkaloids, has been found to inhibit HIV-1 envelope-mediated fusion in vitro, suggesting a possible application in HIV research and therapy (Chang, Whittaker, & Bewley, 2003).
Impact on Cortical Neurons
Research indicates that related compounds, such as Crambescidin 816, can induce cytotoxicity in cortical neurons through calcium influx. This effect is linked to glutamate receptors, providing insights into the neurotoxic activity of these alkaloids, which could be relevant in neurological research (Mendez et al., 2017).
Antifungal Effects
Crambescidin-816, closely related to Crambescidin 826, has been shown to act as a potent antifungal agent. It induces cell cycle arrest, apoptosis, and increased cell size in Saccharomyces cerevisiae, suggesting its potential use in combating fungal infections (Rubiolo et al., 2013).
Cytotoxicity in Tumor Cells
Studies have demonstrated the cytotoxic effects of Crambescidin 816 on tumor cells, including human liver-derived tumor cells. The mechanism of action involves transcriptional effects on cells, highlighting its potential as an anticancer agent (Rubiolo et al., 2014).
Anticancer Properties
Research on Crambescidin 816 and related compounds has shown promising anticancer properties, particularly in inhibiting tumor growth and activating apoptotic signaling in colorectal carcinoma models. This suggests a potential application in cancer therapy (Roel et al., 2016).
Effects on Voltage-Gated Ion Channels
Crambescidin compounds have been studied for their effects on voltage-gated ion channels in neurons. These studies provide valuable insights into the neurological effects of these compounds, which could be important in neuropharmacology (Martín et al., 2013).
Antimicrobial Activity
Crambescidin 800, a compound closely related to Crambescidin 826, exhibits potent antimicrobial activity, particularly against common pathogenic bacteria. This suggests potential applications in antimicrobial research (Sun et al., 2015).
Synthesis and Biological Tools
The synthesis of Crambescidin and related guanidine alkaloids, and their application as chemical/biological tools, is an area of ongoing research. This includes the exploration of their biological activities and potential uses as catalysts in chemical reactions (Nagasawa & Hashimoto, 2003).
Eigenschaften
Produktname |
Crambescidin 826 |
|---|---|
Molekularformel |
C47H82N6O6 |
Molekulargewicht |
827.2 g/mol |
InChI |
InChI=1S/C47H82N6O6/c1-3-39-25-18-19-30-46(59-39)36-38-28-29-40-43(47(31-21-24-37(2)58-47)51-45(50-46)53(38)40)44(56)57-35-20-16-14-12-10-8-6-4-5-7-9-11-13-15-17-27-42(55)52(34-23-32-48)33-22-26-41(49)54/h18,25,37-40,43H,3-17,19-24,26-36,48H2,1-2H3,(H2,49,54)(H,50,51)/t37-,38+,39+,40-,43-,46+,47-/m1/s1 |
InChI-Schlüssel |
FIZFMEDRNMJYPL-XMXBVVCASA-N |
Isomerische SMILES |
CC[C@H]1C=CCC[C@]2(O1)C[C@@H]3CC[C@H]4N3C(=N[C@]5([C@H]4C(=O)OCCCCCCCCCCCCCCCCCC(=O)N(CCCC(=O)N)CCCN)CCC[C@H](O5)C)N2 |
Kanonische SMILES |
CCC1C=CCCC2(O1)CC3CCC4N3C(=NC5(C4C(=O)OCCCCCCCCCCCCCCCCCC(=O)N(CCCC(=O)N)CCCN)CCCC(O5)C)N2 |
Synonyme |
crambescidin 826 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7-Dimethyl-2-(methylthio)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1226604.png)
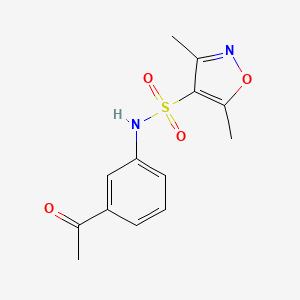
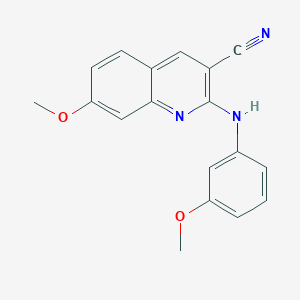
![4-Nitrobenzoic acid (3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) ester](/img/structure/B1226610.png)
![1-[(7-Chloro-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl]-3-(3-fluoro-4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B1226613.png)
![(+-)-5-[3-(tert-butylammonio)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one(1+)](/img/structure/B1226615.png)
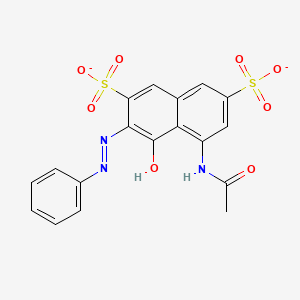
![3-ethyl-2,10-dihydroxy-15-[(2-methoxyethoxy)methyl]-2,6,8,10,12,17-hexamethyl-5-oxo-9-{[3,4,6-trideoxy-3-(dimethylamino)hexopyranosyl]oxy}-4,16-dioxa-14-azabicyclo[11.3.1]heptadec-7-yl 2,6-dideoxy-3-C](/img/structure/B1226617.png)
